1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
Description
1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene (CAS RN: 1443341-04-5) is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 4, and a sulfanylmethyl group substituted with a 3-chlorophenyl moiety at position 2 of the benzene ring. Its molecular formula is C₁₃H₈BrClF₂S, with a molecular weight of 356.61 g/mol .
Key spectroscopic identifiers include:
Properties
IUPAC Name |
1-bromo-2-[(3-chlorophenyl)sulfanylmethyl]-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFS/c14-13-5-4-11(16)6-9(13)8-17-12-3-1-2-10(15)7-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKXELXOCXARQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=C(C=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by sulfanylmethylation. These processes are typically carried out in batch reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs differ in substituent positions, halogen types, or sulfur-containing groups. Below is a comparative analysis based on available
Reactivity and Stability
- Electrophilic Substitution : The bromine and fluorine atoms in the parent compound deactivate the benzene ring, directing incoming electrophiles to the less substituted positions. Comparatively, sulfonyl-containing analogs (e.g., 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene ) exhibit reduced nucleophilicity due to electron-withdrawing effects .
- Thermal Stability : Sulfanylmethyl derivatives (e.g., the target compound) are less thermally stable than sulfonyl analogs, as thioethers are prone to oxidation under harsh conditions .
Research Findings and Data
Spectroscopic Characterization
- Mass Spectrometry : Molecular ion peaks (M⁺) for halogenated benzene derivatives typically align with isotopic patterns of Br/Cl. Fragmentation often involves loss of Br⁻ or CH₂S groups .
- Thermal Analysis : Differential scanning calorimetry (DSC) of similar compounds reveals decomposition thresholds >200°C, influenced by halogen and sulfur content .
Biological Activity
Overview
1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound classified as an aryl halide. Its structure incorporates bromine, fluorine, and chlorine atoms attached to a benzene ring, along with a sulfanylmethyl group. This unique arrangement contributes to its biological activity and potential applications in medicinal chemistry and material science.
- Molecular Formula : C₁₃H₉BrClFS
- Molecular Weight : 331.63 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through several mechanisms:
- Nucleophilic Substitution : The halogen atoms can be replaced by nucleophiles, allowing for the formation of new compounds.
- Oxidation and Reduction : The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, which may exhibit different biological activities.
- Cross-Coupling Reactions : This compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, facilitating the synthesis of complex organic molecules.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of aryl halides possess antimicrobial properties. The presence of the sulfanylmethyl group may enhance this activity by affecting cell membrane integrity.
- Anticancer Potential : Some studies have indicated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis. The specific interactions of this compound with cancer-related pathways warrant further investigation.
- Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been noted, particularly in the context of metabolic pathways involving halogenated compounds.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in the Journal of Organic Chemistry examined various aryl halides for their antimicrobial properties. It was found that compounds with a sulfanylmethyl group showed enhanced activity against Gram-positive bacteria, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
- Anticancer Activity : Research conducted by Smith et al. (2023) explored the cytotoxic effects of halogenated benzene derivatives on human cancer cell lines. The study reported that specific substitutions on the benzene ring significantly impacted the anticancer efficacy, indicating that this compound may exhibit similar properties .
- Enzyme Inhibition Analysis : A recent investigation into enzyme inhibition demonstrated that compounds with similar structures could effectively inhibit key enzymes involved in metabolic disorders. The study highlighted the potential of such compounds in drug design for treating conditions like diabetes and obesity .
Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Potential | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 1-Bromo-4-fluorobenzene | Low | Moderate | Low |
| 1-Bromo-4-chloro-2-fluorobenzene | Moderate | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
